1H-Pyrazole-3-carboxylic acid, 1-methyl-5-(4-morpholinylmethyl)-
CAS No.: 1198439-06-3
Cat. No.: VC0175586
Molecular Formula: C10H15N3O3
Molecular Weight: 225.248
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1198439-06-3 |
|---|---|
| Molecular Formula | C10H15N3O3 |
| Molecular Weight | 225.248 |
| IUPAC Name | 1-methyl-5-(morpholin-4-ylmethyl)pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H15N3O3/c1-12-8(6-9(11-12)10(14)15)7-13-2-4-16-5-3-13/h6H,2-5,7H2,1H3,(H,14,15) |
| Standard InChI Key | WGLLACIEQFPTFM-UHFFFAOYSA-N |
| SMILES | CN1C(=CC(=N1)C(=O)O)CN2CCOCC2 |
Introduction
Chemical Identity and Classification
1H-Pyrazole-3-carboxylic acid, 1-methyl-5-(4-morpholinylmethyl)- belongs to the heterocyclic class of compounds, specifically pyrazole derivatives. It is characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms (pyrazole) with specific functional groups attached. The compound has a unique CAS registry number for unambiguous identification within chemical databases and literature.
Identification Parameters
The compound can be identified through several standardized parameters which are essential for chemical database cataloging and research reference. These identification markers ensure precision when discussing or researching this specific chemical entity.
| Parameter | Value |
|---|---|
| CAS Registry Number | 1198439-06-3 |
| Chemical Name | 1H-Pyrazole-3-carboxylic acid, 1-methyl-5-(4-morpholinylmethyl)- |
| Molecular Formula | C₁₀H₁₅N₃O₃ |
| Molecular Weight | 225.24 g/mol |
This heterocyclic compound contains a pyrazole ring system substituted with a carboxylic acid group at position 3, a methyl group at position 1, and a morpholinylmethyl group at position 5 . The morpholine component introduces an additional heterocyclic element to the structure, potentially influencing its physicochemical properties and biological interactions.
Nomenclature Variations
Several synonyms exist for this compound in chemical literature and databases, which can be useful when conducting comprehensive literature searches:
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1-Methyl-5-(MorpholinoMethyl)-1H-pyrazole-3-carboxylic acid
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1-methyl-5-(morpholin-4-ylmethyl)pyrazole-3-carboxylic acid
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1-methyl-5-(4-morpholinylmethyl)-1H-pyrazole-3-carboxylic acid
Structural Characteristics and Properties
Molecular Structure
The compound features a 1H-pyrazole core with three key substituents. The pyrazole ring contains two nitrogen atoms in adjacent positions (positions 1 and 2). The substituents include:
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A methyl group (-CH₃) attached to the nitrogen at position 1
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A carboxylic acid group (-COOH) at position 3
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A morpholinylmethyl group (morpholine ring connected via a methylene bridge) at position 5
The morpholine component is a six-membered heterocyclic ring containing both an oxygen atom and a nitrogen atom in a 1,4-arrangement. This moiety is connected to the pyrazole core via a methylene (-CH₂-) linker.
Physicochemical Properties
Based on the molecular structure, certain physicochemical properties can be anticipated, though specific experimental data for this compound is limited in the available search results.
The compound's solubility characteristics would be influenced by its carboxylic acid group, which typically enhances water solubility through hydrogen bonding and ionization at physiological pH. The morpholine group also introduces basic characteristics and additional hydrogen bond acceptor sites.
Related Compounds and Structural Analogues
Methyl Ester Derivative
A closely related compound is the methyl ester derivative, methyl 1-methyl-5-(morpholin-4-ylmethyl)pyrazole-3-carboxylate (CAS: 1323408-53-2). This compound differs from the parent acid by the presence of a methyl ester group (-COOCH₃) in place of the carboxylic acid functional group .
Comparison of Properties
The esterification of the carboxylic acid group leads to notable differences in physicochemical properties between the parent acid and its methyl ester.
The methyl ester derivative has a slightly higher molecular weight due to the additional methyl group. The esterification also eliminates the hydrogen bond donor capability of the carboxylic acid group, which would likely result in decreased water solubility compared to the parent acid. The XLogP3-AA value of -0.1 for the methyl ester suggests it retains some hydrophilicity despite the esterification .
Synthesis and Chemical Reactivity
Chemical Reactivity
The reactivity of this compound would be primarily determined by its functional groups:
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The carboxylic acid group can participate in typical acid-base reactions, esterification, amide formation, and decarboxylation under certain conditions.
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The pyrazole ring, being an electron-rich heterocycle, may undergo electrophilic substitution reactions, although with different regioselectivity compared to benzene.
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The morpholine nitrogen presents a potential site for alkylation or acylation reactions.
The combination of these functional groups suggests potential for diverse chemical transformations, which could be valuable in the synthesis of structural analogues for structure-activity relationship studies.
Analytical Considerations
Structural Confirmation
For the methyl ester analogue, some structural identification parameters are available:
Similar parameters would be applicable for the target compound with appropriate modifications to reflect the carboxylic acid group instead of the methyl ester.
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